molecular formula C12H8N2 B11824324 3-Quinolin-8-ylprop-2-enenitrile

3-Quinolin-8-ylprop-2-enenitrile

Cat. No.: B11824324
M. Wt: 180.20 g/mol
InChI Key: VOGVEZANNHPZEJ-UHFFFAOYSA-N
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Description

3-Quinolin-8-ylprop-2-enenitrile is a chemical compound belonging to the family of quinoline derivatives. It is known for its unique structure and diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The compound’s molecular formula is C12H8N2, and it has a molecular weight of 180.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolin-8-ylprop-2-enenitrile typically involves the reaction of quinoline derivatives with appropriate nitrile compounds. One common method includes the condensation of 8-quinolinecarboxaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of catalysts, such as clay or ionic liquids, can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Quinolin-8-ylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-Quinolin-8-ylprop-2-enenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolin-8-ylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells and pathogens. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 3-Quinolin-8-ylprop-2-enenitrile but lacks the nitrile group.

    8-Quinolinecarboxaldehyde: A precursor in the synthesis of this compound.

    Quinoline-8-carboxylic acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to its combination of the quinoline ring and the nitrile group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-quinolin-8-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-8-2-6-10-4-1-5-11-7-3-9-14-12(10)11/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGVEZANNHPZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=CC#N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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